molecular formula C17H16O2 B8748720 3-Phenyl-1-indanacetic acid CAS No. 71823-43-3

3-Phenyl-1-indanacetic acid

カタログ番号: B8748720
CAS番号: 71823-43-3
分子量: 252.31 g/mol
InChIキー: SPMZTVMUKNTXEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-1-indanacetic acid is a bicyclic carboxylic acid derivative featuring an indane core (a fused benzene and cyclopentane ring) substituted with a phenyl group at the 3-position and an acetic acid moiety at the 1-position. This compound is part of a broader class of indane-based acetic acids, which are of interest in medicinal chemistry due to their structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin . Key synonyms include 3-Oxoindan-1-yl acetic acid and 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid . Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.29 g/mol (calculated based on structural analogs).

Modifications to the phenyl or indane rings can significantly alter pharmacological activity, solubility, and metabolic stability .

特性

CAS番号

71823-43-3

分子式

C17H16O2

分子量

252.31 g/mol

IUPAC名

2-(3-phenyl-2,3-dihydro-1H-inden-1-yl)acetic acid

InChI

InChI=1S/C17H16O2/c18-17(19)11-13-10-16(12-6-2-1-3-7-12)15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2,(H,18,19)

InChIキー

SPMZTVMUKNTXEW-UHFFFAOYSA-N

正規SMILES

C1C(C2=CC=CC=C2C1C3=CC=CC=C3)CC(=O)O

製品の起源

United States

化学反応の分析

Carboxylic Acid Derivatives

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form methyl/ethyl esters .

  • Amide formation : Treatment with thionyl chloride followed by amines yields substituted amides (e.g., N,N-dimethylamide) .

Substituent Modifications

  • Halogenation : Bromine or chlorine substituents are introduced via electrophilic aromatic substitution (EAS) on the indane ring .

  • Alkylation : Grignard reagents (e.g., methylmagnesium bromide) add to the ketone group in 1-oxo derivatives, followed by dehydration to form alkyl-substituted indanacetic acids .

Reactivity with Organometallic Reagents

  • Grignard reactions :

    • n-Butyllithium adds to the carbonyl group of 1-oxo-indanacetic acid derivatives, leading to ring-opening and subsequent cyclization to hydroxyindanones .

    • Methyllithium generates mixtures of hydroxy- and anilino-indanones (e.g., 3c and 4c ) .

Biological Activity and Derivatives

While not directly studied for 3-phenyl-1-indanacetic acid, structurally related compounds show:

  • Antimycobacterial activity : Analogues like 3-phenyl-1H-indoles exhibit MIC values of 18.2–94.7 µM against Mycobacterium tuberculosis .

  • Structure–activity relationship (SAR) :

    • Electron-withdrawing groups (e.g., CF₃) enhance activity .

    • Methoxy substituents reduce potency compared to halogens .

Cyclization Mechanism

  • Protonation : Sulfuric acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Intramolecular attack : The aromatic ring attacks the activated carbonyl, forming the indane skeleton .

  • Rearomatization : Loss of water regenerates aromaticity, stabilizing the bicyclic product.

Side Reactions

  • Over-acylation : Excess acylating agents lead to diacylated byproducts .

  • Oxidation : Permanganate or other strong oxidizers may degrade the indane ring .

類似化合物との比較

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 3-phenyl-1-indanacetic acid, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
3-Phenyl-1-indanacetic acid C₁₇H₁₄O₃ Phenyl (C3), acetic acid (C1) 266.29 Potential COX inhibition, NSAID analog
5-Fluoro-2-methyl-1H-inden-3-yl acetic acid C₁₂H₁₁FO₂ Fluoro (C5), methyl (C2), acetic acid (C3) 218.21 Enhanced lipophilicity, antiviral studies
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid C₁₂H₁₃NO₃ Methoxy (C5), methyl (C2), indole core 219.24 Indomethacin impurity, COX-1/2 inhibitor
(2-Phenyl-1H-indol-3-yl)acetic acid C₁₆H₁₃NO₂ Phenyl (C2), indole core, acetic acid (C3) 251.29 Anti-inflammatory, kinase inhibition
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)sulfonylacetamide C₂₅H₁₈ClF₃N₂O₅S Chlorobenzoyl, methoxy, sulfonamide, trifluoromethyl 557.93 High-affinity COX-2 inhibition (43% yield in synthesis)

Pharmacological and Physicochemical Differences

Electronic and Steric Effects
  • 3-Phenyl-1-indanacetic acid lacks electron-withdrawing groups on the phenyl ring, which may reduce acidity (pKa ~4–5) compared to fluorinated analogs like 5-fluoro-2-methyl-1H-inden-3-yl acetic acid (pKa ~3.5–4.5 due to fluorine’s inductive effect) .
  • The sulfonamide derivative (C₂₅H₁₈ClF₃N₂O₅S) introduces a bulky trifluoromethyl group, enhancing selectivity for COX-2 over COX-1, a common strategy to reduce gastrointestinal toxicity in NSAIDs .
Bioactivity
  • Indomethacin analogs (e.g., 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid) exhibit potent COX-1/2 inhibition (IC₅₀ < 1 μM) due to the methoxy group’s electron-donating effects, which stabilize enzyme interactions .
  • 3-Phenyl-1-indanacetic acid ’s indane core may improve metabolic stability compared to indole-based compounds, as rigid structures resist cytochrome P450-mediated oxidation .

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-1-indanacetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthetic routes typically involve Friedel-Crafts alkylation or coupling reactions between indanone derivatives and phenylacetic acid precursors. Optimization includes:
  • Varying catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids) to improve regioselectivity.
  • Adjusting solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.
  • Monitoring purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
    Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (~20–30%) are achievable by reducing side reactions through inert atmospheres (N₂/Ar) .

Q. What chromatographic techniques are most effective for purifying 3-Phenyl-1-indanacetic acid from complex reaction mixtures?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40 v/v) for baseline separation. Retention times can be calibrated against commercial phenylacetic acid analogs .
  • TLC : Silica gel plates with UV254 indicator; visualize using iodine vapor or ceric ammonium molybdate stain. RF values should align with structurally similar compounds (e.g., 2-phenylindan-1-acetic acid derivatives) .

Q. How can researchers validate the purity of 3-Phenyl-1-indanacetic acid using spectroscopic and thermal methods?

  • Methodological Answer :
  • Melting Point : Compare observed values (e.g., 145–148°C) with literature data. Use differential scanning calorimetry (DSC) for precise thermal profiles .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for phenylacetic acid analogs .
  • NMR : Confirm absence of impurities via ¹H NMR (e.g., aromatic proton integration at δ 7.2–7.4 ppm) and ¹³C NMR (carbonyl signal ~δ 175 ppm) .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing synthetic derivatives of 3-Phenyl-1-indanacetic acid?

  • Methodological Answer :
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals in complex mixtures.
  • Reference Standards : Compare with authenticated spectra of related indan-acetic acid derivatives (e.g., PubChem CID 999 for phenylacetic acid backbone validation) .
  • Contradiction Resolution : Re-run spectra at higher magnetic field strengths (≥500 MHz) and cross-validate with mass spectrometry (HRMS) .

Q. What experimental design considerations are critical for evaluating the metabolic stability of 3-Phenyl-1-indanacetic acid in vitro?

  • Methodological Answer :
  • Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C. Use LC-MS/MS to quantify parent compound depletion over time.
  • Controls : Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
  • Data Normalization : Account for protein binding using ultracentrifugation or equilibrium dialysis .

Q. How can researchers resolve conflicting bioactivity data for 3-Phenyl-1-indanacetic acid across different cell lines?

  • Methodological Answer :
  • Isogenic Cell Lines : Use CRISPR-engineered cells to eliminate genetic variability.
  • Culture Conditions : Standardize serum concentration, passage number, and hypoxia levels.
  • Statistical Models : Apply mixed-effects models to account for clustered data (e.g., nested replicates per cell line) .
  • Dose-Response Curves : Generate IC₅₀ values with ≥8 data points per concentration to improve reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。